molecular formula C13H14N2O B2819747 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198616-30-5

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine

Cat. No.: B2819747
CAS No.: 2198616-30-5
M. Wt: 214.268
InChI Key: DQGIGDJLCOKNSG-UHFFFAOYSA-N
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Description

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine is a heterocyclic organic compound that contains both pyridine and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine typically involves the reaction of 3-bromopyridine with 3-methyl-2-pyridinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[1-(pyridin-3-yl)ethoxy]pyridine
  • 3-Methyl-2-[1-(pyridin-2-yl)ethoxy]pyridine
  • 3-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine

Uniqueness

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and pyridyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methyl-2-(1-pyridin-3-ylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-8-15-13(10)16-11(2)12-6-4-7-14-9-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGIGDJLCOKNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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